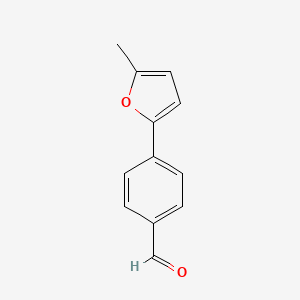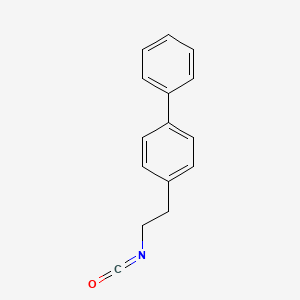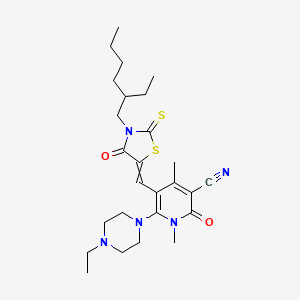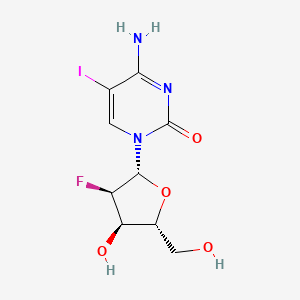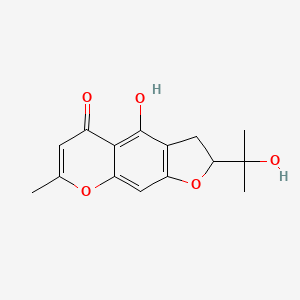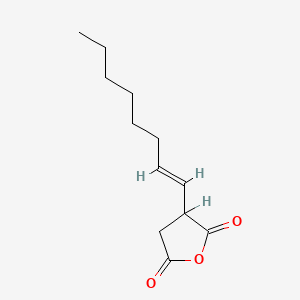
Dibenzonato de níquel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel dibenzoate is an organometallic compound with the molecular formula C14H10NiO4. It is a coordination complex where nickel is bonded to two benzoate ligands. This compound is known for its applications in various fields, including catalysis and material science .
Aplicaciones Científicas De Investigación
Nickel dibenzoate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites
Mecanismo De Acción
Target of Action
Nickel Dibenzoate, also known as Nickel Benzoate, primarily targets enzymes in organisms from all kingdoms of life . Nickel ions are used as enzyme cofactors, catalyzing a variety of remarkable chemical reactions . These enzymes include urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase .
Mode of Action
Nickel Dibenzoate interacts with its targets by acting as a catalyst in the synthesis of benzazoles and purines via acceptorless dehydrogenative coupling and borrowing hydrogen approach . It facilitates the dehydrogenative coupling of alcohols with 1,2-diaminobenzene, 4,5-diaminopyrimidine, 2-aminothiphenol, and 2-aminophenol .
Biochemical Pathways
Nickel Dibenzoate affects several biochemical pathways. Nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . It is striking that many nickel enzymes consume or produce small molecule gasses, they are often required for anaerobic microbial metabolism, and they contribute to the global elemental cycles . Nickel also influences cell signaling pathways, including G protein-coupled receptors and MAP kinase .
Pharmacokinetics
It is known that the pharmacokinetic properties of similar compounds can be understood by their categorization according to the range of elimination half-life and pathway of metabolism (oxidation versus conjugation) .
Result of Action
When Nickel Dibenzoate is heated in a vacuum, carbon dioxide, carbon monoxide, benzene, benzoic acid, phenol, biphenyl, nickel, nickel oxide, and nickel carbide are formed . This suggests that Nickel Dibenzoate can undergo significant transformations under certain conditions, leading to a variety of products.
Action Environment
Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste . Nickel contact can cause a variety of side effects on human health, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . Certain chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species .
Análisis Bioquímico
Biochemical Properties
Nickel dibenzoate can play a role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. For instance, nickel is an essential cofactor for certain enzymes, including urease and [NiFe]-hydrogenase, which catalyze central reactions in energy and nitrogen metabolism . Specific interactions of nickel dibenzoate with these or other enzymes have not been extensively studied.
Cellular Effects
Nickel compounds, including nickel dibenzoate, can have various effects on cells. For example, nickel ions can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nickel ions can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
Nickel ions can induce oxidative damage and inflammatory responses in cells
Dosage Effects in Animal Models
Nickel compounds can induce tissue histopathology, oxidative damage, and inflammatory responses in animals
Metabolic Pathways
Nickel dibenzoate may be involved in various metabolic pathways. Nickel is known to play a role in the metabolism of certain organisms, influencing the binding, transport, and storage of essential elements
Transport and Distribution
Nickel ions can be transported and distributed within cells and tissues via specific transporters
Subcellular Localization
Nickel ions have been found to be associated with the cell wall, vacuole, and cytoplasm in certain plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel dibenzoate can be synthesized through the reaction of nickel(II) acetate with benzoic acid in an appropriate solvent. The reaction typically involves heating the mixture to facilitate the formation of the complex. The general reaction is as follows:
Ni(CH3COO)2+2C6H5COOH→Ni(C6H5COO)2+2CH3COOH
Industrial Production Methods: Industrial production of nickel dibenzoate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are common techniques used to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Nickel dibenzoate undergoes various chemical reactions, including:
Oxidation: Nickel dibenzoate can be oxidized to form nickel(III) complexes under specific conditions.
Reduction: It can be reduced to nickel(0) complexes using strong reducing agents.
Substitution: The benzoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as bromine in alkaline conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) complexes.
Substitution: New nickel complexes with different ligands.
Comparación Con Compuestos Similares
Nickel acetate: Another nickel complex with acetate ligands.
Nickel oxalate: Contains oxalate ligands instead of benzoate.
Nickel citrate: Features citrate ligands.
Uniqueness of Nickel Dibenzoate: Nickel dibenzoate is unique due to its specific coordination environment and the properties imparted by the benzoate ligands. Compared to other nickel complexes, it offers distinct reactivity and stability, making it suitable for specialized applications in catalysis and material science .
Propiedades
Número CAS |
553-71-9 |
|---|---|
Fórmula molecular |
C14H12NiO4 |
Peso molecular |
302.94 g/mol |
Nombre IUPAC |
benzoic acid;nickel |
InChI |
InChI=1S/2C7H6O2.Ni/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
Clave InChI |
ZVKIOODJUKTQHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ni+2] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Ni] |
Key on ui other cas no. |
553-71-9 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


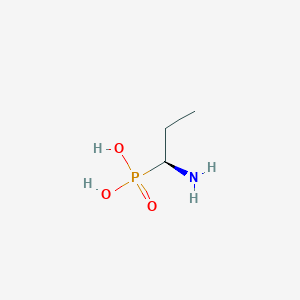
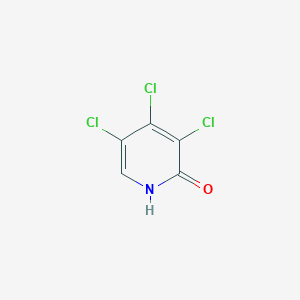
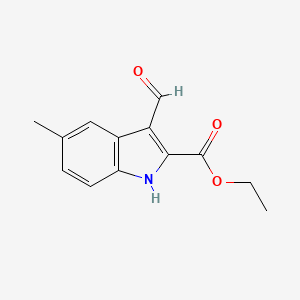
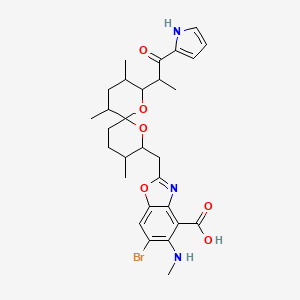
![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)
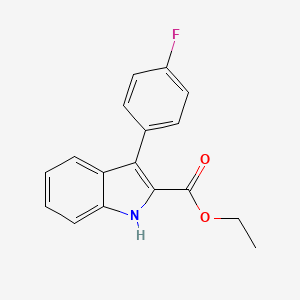
![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)
